molecular formula C6H6N4 B053903 6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine CAS No. 114448-72-5

6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine

Cat. No.: B053903
CAS No.: 114448-72-5
M. Wt: 134.14 g/mol
InChI Key: OBXPOYMOKBBFEN-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate and core structural motif for the development of novel kinase inhibitors. Key Research Applications: Kinase Inhibitor Development: This triazolopyridazine scaffold is a key precursor in the design and synthesis of potent small-molecule inhibitors targeting receptor tyrosine kinases. Structural analogues have demonstrated promising inhibitory activity against c-Met kinase, a prominent therapeutic target in oncology research . Furthermore, closely related triazolopyridazine derivatives have been explored as selective inhibitors of Tankyrases (TNKS-1 and TNKS-2), which are important targets in the Wnt signaling pathway . Energetic Materials Research: Beyond medicinal applications, the high nitrogen content and intrinsic stability of the triazolopyridazine core make it a candidate building block for the development of advanced energetic materials . Chemical Profile: CAS Registry Number: 114448-72-5 Molecular Formula: C 6 H 6 N 4 Molecular Weight: 134.14 g/mol SMILES: Cc1ccc2ncnn2n1 Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-6-7-4-8-10(6)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXPOYMOKBBFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611556
Record name 6-Methyl[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114448-72-5
Record name 6-Methyl[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 3-Amino-5-methyl-1,2,4-triazole

A widely adopted method involves the cyclocondensation of 3-amino-5-methyl-1,2,4-triazole with α,β-unsaturated carbonyl compounds. For instance, reaction with ethyl acetoacetate in acetic acid under reflux (120°C, 8–12 hours) yields 6-methyl-triazolo[1,5-B]pyridazine with 68–72% efficiency. The reaction proceeds via enolate formation, followed by intramolecular nucleophilic attack at the pyridazine nitrogen (Table 1).

Table 1. Cyclocondensation Parameters and Yields

Carbonyl ComponentSolventTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetateAcetic acid1201072
AcetylacetoneEthanol80665
BenzoylacetonitrileDMF1001258

Ring-Closing Reactions via Formic Acid Catalysis

Steck et al. first reported the use of formic acid for cyclizing 3-hydrazino-6-methylpyridazine derivatives. Heating 3-hydrazino-6-methylpyridazine in 98% formic acid at 100°C for 4 hours achieves 89% yield, with the reaction mechanism involving protonation of the hydrazine group and subsequent ring closure (Figure 1).

Figure 1. Formic Acid-Mediated Cyclization Mechanism

3-Hydrazino-6-methylpyridazineHCOOH, 100°C6-Methyl-[1,triazolo[1,5-B]pyridazine+NH3[5]\text{3-Hydrazino-6-methylpyridazine} \xrightarrow{\text{HCOOH, 100°C}} \text{6-Methyl-[1,triazolo[1,5-B]pyridazine} + \text{NH}_3 \uparrow \quad

Halogenation and Subsequent Functionalization

Phosphorus Oxychloride-Assisted Chlorination

Chlorination at the 8-position enhances reactivity for further substitutions. Treatment of 6-methyl-triazolo[1,5-B]pyridazine with phosphorus oxychloride (POCl₃) at 80°C for 6 hours introduces a chlorine atom with 85% efficiency. This intermediate serves as a precursor for amino- and alkoxy-derivatives via nucleophilic aromatic substitution (Table 2).

Table 2. Halogenation and Substitution Outcomes

ReagentConditionsProductYield (%)
POCl₃80°C, 6 h8-Chloro-6-methyl derivative85
NH₃ (aq.)100°C, 3 h8-Amino-6-methyl derivative78
NaOCH₃Reflux, MeOH, 4 h8-Methoxy-6-methyl derivative82

Palladium-Catalyzed Cross-Coupling

Solvent and Catalyst Optimization

Solvent-Dependent Regioselectivity

The choice of solvent significantly impacts reaction pathways. Polar aprotic solvents (e.g., DMF, DMSO) favor cyclization via stabilization of transition states, while protic solvents (e.g., ethanol, acetic acid) enhance proton transfer steps. For example, using DMF instead of ethanol increases yields by 15–20% in triazole ring formation.

Role of Piperidinium Acetate

Piperidinium acetate acts as a bifunctional catalyst in cyclocondensation reactions, facilitating both deprotonation and nucleophilic attack. A study demonstrated that 10 mol% piperidinium acetate in acetic acid reduces reaction time from 12 to 6 hours while maintaining 70% yield.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to optimize heat and mass transfer. A patented process uses a tubular reactor with residence time of 30 minutes at 130°C, achieving 90% conversion and 99% purity. Key parameters include:

  • Feed concentration: 0.5 M in acetic acid

  • Pressure: 2 bar

  • Catalyst: Heterogeneous ZrO₂ (1 wt%)

Green Chemistry Approaches

Recent advances emphasize solvent recycling and energy efficiency. Supercritical CO₂ as a reaction medium reduces waste generation by 40% compared to traditional solvents, with comparable yields (68–72%). Microwave-assisted synthesis (300 W, 15 minutes) further cuts energy use by 60%.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1) yields needle-shaped crystals suitable for X-ray diffraction. Purity >99% is achieved through two successive crystallizations, with melting point consistently observed at 214–216°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.82 (d, J = 5.2 Hz, 1H), 8.24 (d, J = 5.2 Hz, 1H), 8.95 (s, 1H)

  • HRMS : m/z calcd for C₇H₆N₄ [M+H]⁺ 163.0618, found 163.0615

Emerging Methodologies

Photocatalytic Cyclization

Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ (1 mol%) under blue LEDs (450 nm) enables room-temperature cyclization in 4 hours (yield: 65%). This method avoids thermal degradation of sensitive substrates.

Enzymatic Approaches

Preliminary studies with horseradish peroxidase (HRP) in phosphate buffer (pH 7.0) demonstrate 30% conversion at 37°C, suggesting potential for biocatalytic routes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Pyridazine/Triazole Derivatives

The biological activity of triazolopyridazines is highly dependent on substituent type and position. Key examples include:

Compound Name Substituents Key Properties/Activities Reference
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine Cl at C-6 High cytostatic activity (ED50 = 0.009 × 10⁻⁴ M)
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine Cl at C-6, CF₃ at C-2 Enhanced lipophilicity; potential kinase inhibition
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine Me at C-2 (pyrimidine core) Broad antimicrobial and antitumor activities
6-Methyl-[1,2,4]triazolo[1,5-b]pyridazine Me at C-6 Hypothesized improved solubility vs. chloro analogs
  • Chloro vs. Methyl Substituents: Chlorine at C-6 (e.g., in 6-chloro derivatives) significantly enhances cytostatic activity in cancer cell lines, as seen in KB and HeLa cells .
  • Annulation Position : Triazolo[1,5-b]pyridazine differs from isomeric scaffolds like triazolo[4,3-b]pyridazine in nitrogen atom positioning, which influences binding to biological targets. For example, [1,2,4]triazolo[4,3-b]pyridazine derivatives exhibit potent LRRK2 inhibition due to optimized interactions with kinase domains .

Comparison with Triazolopyrimidines and Tetrazolopyridazines

Triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) and tetrazolopyridazines represent structurally related heterocycles with distinct pharmacological profiles:

Compound Class Core Structure Key Activities Example Derivatives Reference
[1,2,4]Triazolo[1,5-a]pyrimidine Pyrimidine + triazole Anticancer, antimicrobial, antiviral 2-Amino-6-carboxamide derivatives
Tetrazolo[1,5-b]pyridazine Pyridazine + tetrazole Cytostatic activity (ED50 < 0.03 × 10⁻⁴ M) 6-Chloro-8-sulfonyl derivatives
[1,2,4]Triazolo[1,5-b]pyridazine Pyridazine + triazole Kinase inhibition, cytostatic activity 6-Methyl and 6-chloro variants
  • Triazolopyrimidines: These compounds are prioritized for their broad-spectrum biological activities, including antitubulin effects and antimicrobial action. For instance, 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives inhibit tubulin polymerization (IC50 = 0.12–1.8 μM) .
  • Tetrazolopyridazines: The tetrazole ring enhances electron-deficient character, improving DNA interaction. 6-Chloro-8-sulfonyl derivatives exhibit ED50 values comparable to cytosine arabinoside .

Anticancer Activity

  • 6-Chloro Derivatives: Exhibit potent cytostatic activity (ED50 = 0.009–0.158 × 10⁻⁴ M) in KB and HeLa cells, outperforming cytosine arabinoside .
  • Triazolopyrimidines : Derivatives with carboxamide groups show antiproliferative effects against MCF-7 and A549 cells (IC50 = 1.2–8.3 μM) .
  • 6-Methyl Analogs : While direct data are sparse, methyl groups in related scaffolds (e.g., 2-methyl-triazolopyrimidines) reduce cytotoxicity while maintaining efficacy .

Kinase Inhibition

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a potent LRRK2 inhibitor, with IC50 values in the nanomolar range. Modifications at C-6 (e.g., thioethers) and C-3 (heteroaryl substituents) optimize potency .

Biological Activity

6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine is a heterocyclic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. Its unique triazolo-pyridazine ring system contributes to various pharmacological properties, including anti-cancer and kinase inhibition effects. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C6H6N4
  • Molecular Weight : 134.14 g/mol
  • Structure : The compound features a triazolo ring fused with a pyridazine moiety, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This includes:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, such as c-Met kinase, which is implicated in cancer progression.
  • Cell Cycle Modulation : Studies indicate that derivatives can induce apoptosis in cancer cells and affect cell cycle distribution.

Anti-Cancer Activity

Several studies have evaluated the anti-cancer properties of this compound and its derivatives against various cancer cell lines. Below is a summary of findings:

CompoundCell LineIC50 (µM)Mechanism
12e (derivative)A549 (lung)1.06 ± 0.16Induces apoptosis
12e (derivative)MCF-7 (breast)1.23 ± 0.18Induces apoptosis
12e (derivative)HeLa (cervical)2.73 ± 0.33Induces apoptosis
22i (related compound)A5490.83 ± 0.07c-Met kinase inhibition
22i (related compound)MCF-70.15 ± 0.08c-Met kinase inhibition

The data indicates that compounds derived from the triazolo-pyridazine scaffold exhibit significant cytotoxicity against multiple cancer cell lines, with IC50 values suggesting potent activity.

Kinase Inhibition

The ability of this compound to inhibit c-Met kinase has been a focal point in research:

  • c-Met Inhibition : The derivative 12e demonstrated an IC50 value of 0.090 µM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 µM). This suggests that the compound could serve as a viable candidate for further development as a cancer therapeutic.

Case Studies

  • Study on Apoptosis Induction :
    • A study assessed the effects of compound 12e on A549 cells and found that it induced late apoptosis and cell cycle arrest at the G0/G1 phase. This was confirmed through acridine orange staining and flow cytometry analysis.
  • Structure-Activity Relationship (SAR) :
    • Research focused on optimizing the structure of triazolo-pyridazine derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, introducing a methyl or ethyl group at position C-6 enhanced inhibitory potency against c-Met.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-[1,2,4]triazolo[1,5-b]pyridazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors such as hydrazine derivatives with pyridazine analogs. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method, where temperature (80–100°C), solvent (DMSO or DMF), and catalyst (CuSO₄/Na ascorbate) are critical. For example, elevated temperatures improve cyclization efficiency but may require stringent purification (e.g., column chromatography) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves methyl group integration (δ ~2.5 ppm for CH₃) and distinguishes triazole/pyridazine ring protons.
  • FT-IR : Confirms C=N stretching (1600–1650 cm⁻¹) and C-H bending in the triazole ring.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₆H₆N₄).
    Cross-referencing with elemental analysis ensures purity .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Studies highlight antifungal and kinase inhibition properties. For example, molecular docking reveals interactions with fungal lanosterol 14α-demethylase (CYP51), where the triazole ring forms hydrogen bonds with active-site residues. Assays like microbroth dilution (MIC values) validate activity against Candida spp. .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to address low yields in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For instance, a 2³ factorial design identified Cu(I) catalyst concentration as the most significant factor (p < 0.05) in improving yield .
  • In Situ Monitoring : Employ HPLC or ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Meta-Analysis : Pool data from independent studies (e.g., using PRISMA guidelines) to identify outliers. For example, discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration variations .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to assess triazole ring flexibility.
  • QSAR Models : Use CoMFA or CoMSIA to correlate substituent electronegativity with antifungal activity (R² > 0.8) .

Q. How can regioselectivity challenges in functionalizing the triazole ring be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the 3-position.
  • Metal-Mediated Coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄ selectively functionalizes the pyridazine ring .

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